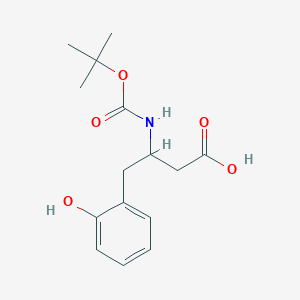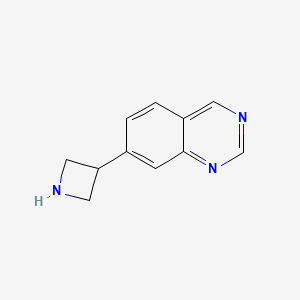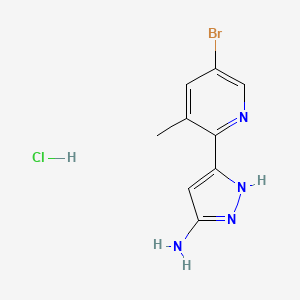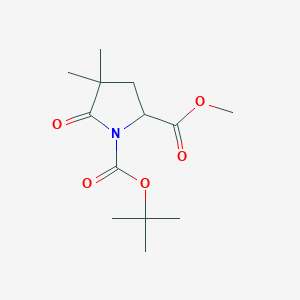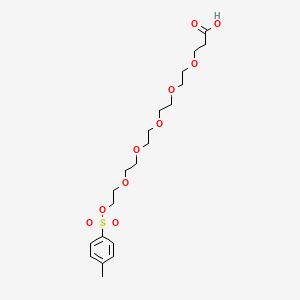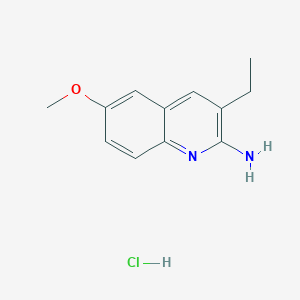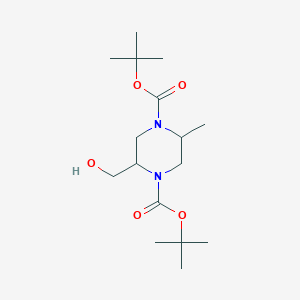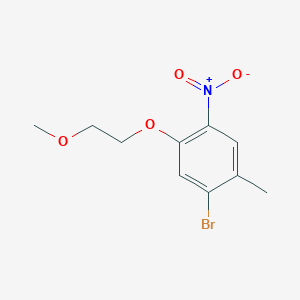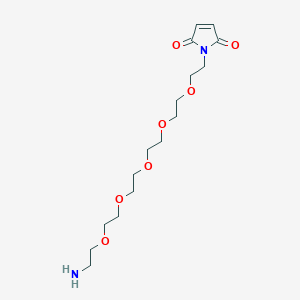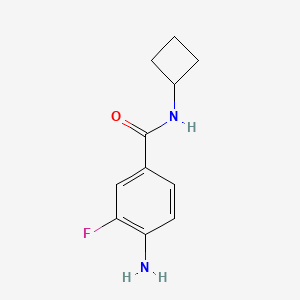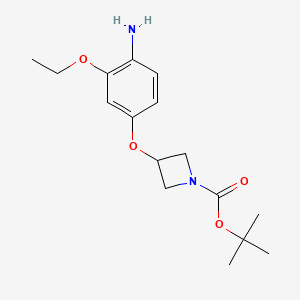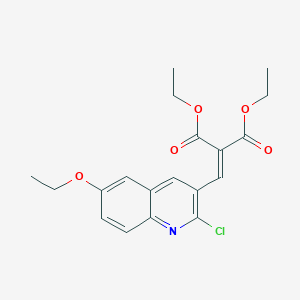
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C19H20ClNO5 and a molecular weight of 377.82 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline core substituted with chloro, ethoxy, and diethoxycarbonyl groups .
Métodos De Preparación
The synthesis of 2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. One common synthetic route includes the reaction of 2-chloro-6-ethoxyquinoline with diethyl malonate under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline can be compared with other similar compounds, such as:
2-Chloro-5,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline: This compound has similar structural features but differs in the substitution pattern on the quinoline ring.
This compound: This compound is identical in structure and serves as a direct comparison.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
1031928-71-8 |
|---|---|
Fórmula molecular |
C19H20ClNO5 |
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
diethyl 2-[(2-chloro-6-ethoxyquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO5/c1-4-24-14-7-8-16-12(10-14)9-13(17(20)21-16)11-15(18(22)25-5-2)19(23)26-6-3/h7-11H,4-6H2,1-3H3 |
Clave InChI |
FSOOFRYYSOWZLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


